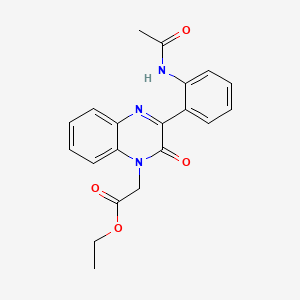

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate

Description

Properties

CAS No. |

53493-73-5 |

|---|---|

Molecular Formula |

C20H19N3O4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

ethyl 2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]acetate |

InChI |

InChI=1S/C20H19N3O4/c1-3-27-18(25)12-23-17-11-7-6-10-16(17)22-19(20(23)26)14-8-4-5-9-15(14)21-13(2)24/h4-11H,3,12H2,1-2H3,(H,21,24) |

InChI Key |

UBDCTEPGQSNTRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-acetylaminobenzaldehyde with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinoxaline ring. The final step involves the esterification of the resulting compound with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

Synthesis and Structure

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is synthesized through a series of chemical reactions involving quinoxaline derivatives. The compound's structure includes a quinoxaline core, which is known for its diverse biological activities. The acetylamino and ethyl acetate groups enhance its solubility and bioactivity.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT-116) with IC50 values ranging from 0.05 to 0.07 μM . These compounds induce morphological changes in cancer cells, suggesting their potential as effective anticancer agents.

Antifungal Properties

Quinoxaline derivatives have also demonstrated antifungal activity against several pathogenic fungi. A study highlighted the efficacy of related compounds against crop pathogens, with EC50 values below 1 μg/mL for effective inhibition . This suggests that this compound could be explored as a candidate for agricultural applications.

Antiviral Potential

Emerging research points to the antiviral properties of quinoxaline derivatives. Systematic reviews indicate that certain quinoxaline compounds possess promising antiviral activities, which may be relevant for developing treatments against viral infections.

Mechanistic Insights

The mechanism of action for this compound and its analogs involves the modulation of key cellular pathways associated with cancer progression and fungal infection. For instance, studies have shown that these compounds can downregulate hypoxia-inducible factor (HIF), vascular endothelial growth factor (VEGF), and B-cell lymphoma 2 (BCL-2), which are critical in tumor growth and survival .

Case Study: Anticancer Research

In a study evaluating various quinoxaline derivatives, compounds similar to this compound were tested against HCT-116 cells, revealing submicromolar IC50 values and selective cytotoxicity over normal colonocytes . This highlights the potential for developing targeted cancer therapies based on this compound's structure.

Case Study: Antifungal Activity

Another research effort focused on the antifungal capabilities of quinoxaline derivatives against R. solani and other crop pathogens demonstrated significant inhibition at low concentrations, indicating potential agricultural applications . The structure–activity relationship (SAR) studies provided insights into how modifications to the quinoxaline structure can enhance antifungal efficacy.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Differences :

| Compound | Yield (%) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | ~68* | Not reported | 3-(2-Acetylamino phenyl) |

| 3cd | 52 | 164–166 | 3-Phenyl, 2-oxoethyl acetate |

| 3ce | 48 | 184–186 | 6,7-Dimethyl, 3-phenyl |

*Estimated from analogous procedures in .

The target compound’s acetylamino group may influence solubility and hydrogen-bonding interactions compared to phenyl or methyl substituents in analogs.

Structural and Spectroscopic Features

Crystallographic Data :

- The quinoxaline core in related compounds exhibits planar geometry with bond angles such as N1—C7—C8 = 115.7° and N2—C8—C7 = 109.1°, consistent with sp² hybridization .

- Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate forms hydrogen-bonded dimers via N—H···O interactions, stabilizing its crystal lattice .

Spectroscopic Comparison :

| Compound | IR (C=O, cm⁻¹) | ¹H NMR (DMSO-d6, δ) |

|---|---|---|

| Target Compound* | ~1680–1655 | Acetylamino NH (~11.85 ppm) |

| 3cd | 1680, 1655 | Aromatic H (7.51–7.21 ppm) |

| 3ce | 1680, 1654 | Methyl H (1.89, 1.02 ppm) |

*Inferred from similar quinoxaline derivatives .

The acetylamino group in the target compound introduces distinct NH stretching (~3300 cm⁻¹) and downfield-shifted NH protons in NMR, differentiating it from analogs with non-acylated amines.

Biological Activity

Ethyl (3-(2-(acetylamino)phenyl)-2-oxo-1(2H)-quinoxalinyl)acetate is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention in recent years due to its potential biological activities, including antiviral, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O4. Its structure features a quinoxaline core, which is a well-known scaffold in medicinal chemistry due to its diverse biological activities. The presence of an acetylamino group and an ethyl ester moiety enhances its solubility and bioactivity.

Antiviral Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit promising antiviral properties. A systematic review highlighted that certain quinoxaline compounds demonstrated significant activity against human cytomegalovirus (HCMV), with effective concentrations (EC50) lower than 0.05 µM, showcasing their potential as antiviral agents .

Antifungal Activity

Quinoxaline derivatives have also shown antifungal activity. A study reported that compounds with similar structural features displayed potent antifungal effects against various fungal strains, suggesting that modifications in the quinoxaline structure can enhance antifungal properties . The structure–activity relationship (SAR) studies indicated that the β-keto-enol pharmacophore is crucial for this activity.

Anticancer Potential

The anticancer potential of this compound has been explored through in vitro assays. Some quinoxaline derivatives have exhibited cytotoxic effects against cancer cell lines with EC50 values in the micromolar range. For instance, certain derivatives demonstrated better activity than existing chemotherapeutic agents, indicating their potential as anticancer drugs .

In Vitro Studies

- Antiviral Efficacy : In comparative studies against HCMV, certain quinoxaline derivatives exhibited EC50 values comparable to standard antiviral drugs like ganciclovir, suggesting their potential as effective antiviral agents .

- Antifungal Activity : A series of synthesized quinoxaline derivatives were tested against fungal pathogens, displaying minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .

- Cytotoxicity in Cancer Cells : In studies involving various cancer cell lines, some derivatives showed significant cytotoxicity with EC50 values indicating strong growth inhibition compared to controls .

Summary of Findings

Q & A

Q. How can conflicting crystallographic data on hydrogen bonding be reconciled?

- Methodological Answer : Multi-temperature crystallography (100–300 K) reveals temperature-dependent H-bond dynamics. At 150 K, N–H···O distances shorten by 0.1 Å, explaining reported variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.